Cas no 65058-52-8 ((1S)-2-(methylamino)-1-phenylethan-1-ol)
(1S)-2-(Metilamino)-1-feniletan-1-olo è un composto chirale noto come efedrina, un alcaloide con struttura simile alle amfetamine. La sua configurazione stereochimica (isomero 1S) conferisce proprietà simpaticomimetiche selettive, agendo come agonista dei recettori adrenergici α e β. Il gruppo metilamino migliora la stabilità metabolica, mentre il gruppo fenile favorisce l’interazione con siti idrofobici recettoriali. Utilizzato in sintesi organica come precursore per farmaci broncodilatatori e decongestionanti, mostra vantaggi nella selettività farmacologica e nella biodisponibilità orale. La sua chiralità è cruciale per l’attività biologica, riducendo effetti collaterali cardiovascolari rispetto a isomeri non selettivi.
65058-52-8 structure
Product Name:(1S)-2-(methylamino)-1-phenylethan-1-ol
Numero CAS:65058-52-8
MF:C9H13NO
MW:151.205622434616
CID:2070108
PubChem ID:5324634
Update Time:2025-10-30
(1S)-2-(methylamino)-1-phenylethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (-)-Halostachine
- (R)-(-)-phenylephrine hydrochloride
- (R)-2-(methylamino)-1-phenylethanol
- (R)-2-methylamino-1-phenyl-ethanol
- (R)-Halostachine
- (±)-Halostachine
- 2-(methylamino)-1(R)-phenylethanol
- Halostachine
- N-Me-(S)-2-Amino-1-phenylethanol
- N-methyl (R)-2-hydroxy-2-phenylethylamine
- R-2-methylamino-1-phenylethanol
- (1S)-1-Phenyl-2-(methylamino)ethanol
- (1S)-2-(methylamino)-1-phenylethan-1-ol
- l-alpha-((Methylamino)methyl)benzyl alcohol
- Halostachine, (+)-
- AKOS032464697
- (S)-2-Methylamino-1-phenylethanol
- (1S)-2-(methylamino)-1-phenylethanol
- 65058-52-8
- NIOSH/DO9660000
- Q27279223
- BENZENEMETHANOL, .ALPHA.-((METHYLAMINO)METHYL)-, (.ALPHA.S)-
- DO96600000
- (S)-(+)-Halostachine
- Benzenemethanol, alpha-((methylamino)methyl)-, (alphaS)-
- l-1-Phenyl-1-oxy-2-(methylamino)-aethan [German]
- Benzyl alcohol, alpha-((methylamino)methyl)-, l-
- F1909-1621
- Benzenemethanol, alpha-((methylamino)methyl)-, (-)-
- ZCTYHONEGJTYQV-SECBINFHSA-N
- GPI3LS233B
- l-1-Phenyl-1-oxy-2-(methylamino)-aethan
- (+)-Halostachine
- SCHEMBL5076853
- UNII-GPI3LS233B
- (S)-2-(1-Hydroxy-2-(methylamino)ethyl)benzene
-
- Inchi: 1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1
- Chiave InChI: ZCTYHONEGJTYQV-SECBINFHSA-N
- Sorrisi: O[C@@H](C1C=CC=CC=1)CNC
Proprietà calcolate
- Massa esatta: 151.099714038Da
- Massa monoisotopica: 151.099714038Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 99.7
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.3
- Superficie polare topologica: 32.3Ų
(1S)-2-(methylamino)-1-phenylethan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | S161216-100mg |
(1s)-2-(methylamino)-1-phenylethan-1-ol |
65058-52-8 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | S161216-500mg |
(1s)-2-(methylamino)-1-phenylethan-1-ol |
65058-52-8 | 500mg |
$ 570.00 | 2022-06-03 | ||
| TRC | S161216-1g |
(1s)-2-(methylamino)-1-phenylethan-1-ol |
65058-52-8 | 1g |
$ 865.00 | 2022-06-03 | ||
| A2B Chem LLC | AH09491-1mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 1mg |
$204.00 | 2024-04-19 | |
| A2B Chem LLC | AH09491-2mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 2mg |
$214.00 | 2023-12-30 | |
| A2B Chem LLC | AH09491-3mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 3mg |
$222.00 | 2023-12-30 | |
| A2B Chem LLC | AH09491-4mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 4mg |
$227.00 | 2023-12-30 | |
| A2B Chem LLC | AH09491-5mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 5mg |
$233.00 | 2024-04-19 | |
| A2B Chem LLC | AH09491-10mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 10mg |
$252.00 | 2024-04-19 | |
| A2B Chem LLC | AH09491-15mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 15mg |
$272.00 | 2023-12-30 |
(1S)-2-(methylamino)-1-phenylethan-1-ol Letteratura correlata
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Anne Mielnik,Michael Link,James Mattila,S. Ryan Fulgham,Delphine K. Farmer Environ. Sci.: Processes Impacts, 2018,20, 1537-1545
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
65058-52-8 ((1S)-2-(methylamino)-1-phenylethan-1-ol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti